N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)ethanediamide (CAS: 23949-66-8) is an asymmetrically substituted oxanilide. This structural class is utilized in polymer science as high-performance additives, particularly as nucleating and clarifying agents for crystalline polymers like polyesters (PET) and polyamides. [1] The specific combination of a 2-ethoxyphenyl group and a 2-ethylphenyl group on the ethanediamide core imparts a unique set of thermal and solubility characteristics that directly influence its processing behavior and end-product properties, distinguishing it from more common, symmetric analogs. [1]
Substituting this asymmetrically substituted compound with its symmetric counterparts, such as N,N'-bis(2-ethylphenyl)ethanediamide or N,N'-bis(2-ethoxyphenyl)ethanediamide, is inadvisable for optimized processes. The deliberate asymmetry disrupts molecular packing, leading to a significantly lower melting point. [1] This altered thermal profile is critical for achieving uniform dispersion within a polymer melt at specific processing temperatures. Using a symmetric, higher-melting-point analog can result in poor additive distribution, leading to inconsistent nucleation, optical defects, and a failure to meet the performance specifications achieved with the target compound. [1]
In differential scanning calorimetry (DSC) analysis of poly(ethylene terephthalate) (PET), the addition of N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)ethanediamide at a 2500 ppm loading resulted in a peak crystallization temperature (Tcp) of 195.4 °C. This is 3.5 °C higher than the Tcp of 191.9 °C achieved with its symmetric analog, N,N'-bis(2-ethylphenyl)ethanediamide, under identical conditions. [1] The un-nucleated PET baseline showed a Tcp of only 179.9 °C. [1]
| Evidence Dimension | Peak Crystallization Temperature (Tcp) in PET |
| Target Compound Data | 195.4 °C |
| Comparator Or Baseline | N,N'-bis(2-ethylphenyl)ethanediamide: 191.9 °C |
| Quantified Difference | +3.5 °C vs. symmetric analog |
| Conditions | Poly(ethylene terephthalate) (PET) with 2500 ppm additive loading, measured by DSC. |
A higher crystallization temperature enables shorter cooling times in injection molding, increasing manufacturing throughput and reducing per-unit production costs.
When incorporated into PET plaques, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)ethanediamide produced a haze value of 11.5%. [1] In a direct comparison, the symmetric analog N,N'-bis(2-ethylphenyl)ethanediamide yielded a significantly higher haze of 17.5%, indicating lower clarity. [1] Both represent a substantial improvement over the un-nucleated PET baseline haze of 70.3%. [1]
| Evidence Dimension | Haze (%) in PET Plaques |
| Target Compound Data | 11.5% |
| Comparator Or Baseline | N,N'-bis(2-ethylphenyl)ethanediamide: 17.5% |
| Quantified Difference | 34% relative reduction in haze vs. symmetric analog |
| Conditions | Poly(ethylene terephthalate) (PET) plaques with 2500 ppm additive loading. |
Lower haze is critical for high-value applications such as food packaging, beverage bottles, and transparent containers where product visibility and aesthetic appeal are paramount.
The target compound exhibits a melting point of 156-158 °C. This is substantially lower than its corresponding symmetric analogs, N,N'-bis(2-ethylphenyl)ethanediamide (188-190 °C) and N,N'-bis(2-ethoxyphenyl)ethanediamide (204-206 °C). [1]
| Evidence Dimension | Melting Point (Tm) |
| Target Compound Data | 156-158 °C |
| Comparator Or Baseline | Symmetric analogs: 188-190 °C and 204-206 °C |
| Quantified Difference | 32-48 °C lower than symmetric comparators |
| Conditions | Standard melting point determination. |
A lower melting point relative to the polymer's processing temperature ensures the additive melts completely and disperses uniformly, preventing clumps and performance inconsistencies in the final part.
This compound is the right choice for manufacturing injection-molded polyester parts where cycle time is a critical cost driver. Its ability to raise the peak crystallization temperature allows for faster solidification and earlier part ejection from the mold, directly increasing production efficiency. [1]
For applications demanding high optical transparency, such as food and beverage containers or cosmetic packaging, this additive provides a quantifiable advantage in reducing haze compared to its symmetric analogs, leading to a visually superior final product. [1]
Its lower melting point makes it particularly suitable for polymer systems that are processed at lower temperatures or are sensitive to thermal degradation. The compound can be effectively dispersed without requiring excessive heat, preserving the integrity of the polymer matrix and other additives. [1]